Cas no 2229486-23-9 (1-2-(2-chloropyridin-3-yl)ethylpiperazine)
1-2-(2-chloropyridin-3-yl)ethylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(2-chloropyridin-3-yl)ethylpiperazine
- 1-[2-(2-chloropyridin-3-yl)ethyl]piperazine
- EN300-1976757
- 2229486-23-9
-
- Inchi: 1S/C11H16ClN3/c12-11-10(2-1-4-14-11)3-7-15-8-5-13-6-9-15/h1-2,4,13H,3,5-9H2
- InChI Key: JYDCQQYSEGJKRC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)CCN1CCNCC1
Computed Properties
- Exact Mass: 225.1032752g/mol
- Monoisotopic Mass: 225.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 28.2Ų
1-2-(2-chloropyridin-3-yl)ethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976757-1g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-5g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-10g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 10g |
$3315.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-0.05g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-0.1g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-0.25g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-0.5g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-1.0g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1976757-2.5g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1976757-5.0g |
1-[2-(2-chloropyridin-3-yl)ethyl]piperazine |
2229486-23-9 | 5g |
$3313.0 | 2023-06-02 |
1-2-(2-chloropyridin-3-yl)ethylpiperazine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-2-(2-chloropyridin-3-yl)ethylpiperazine
Recent Advances in the Study of 1-2-(2-chloropyridin-3-yl)ethylpiperazine (CAS: 2229486-23-9) and Its Applications in Chemicobiological Medicine
The compound 1-2-(2-chloropyridin-3-yl)ethylpiperazine (CAS: 2229486-23-9) has recently emerged as a molecule of significant interest in the field of chemicobiological medicine. This heterocyclic compound, featuring both pyridine and piperazine moieties, demonstrates unique pharmacological properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeted drugs and antimicrobial agents.
Structural analysis of 2229486-23-9 reveals its potential as a versatile scaffold for drug design. The 2-chloropyridine group provides an excellent handle for further chemical modifications, while the piperazine moiety offers opportunities for enhancing water solubility and bioavailability. Recent computational studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that derivatives of this compound show favorable binding affinities to several neurological targets, including serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders.
In the area of synthetic methodology, significant progress has been made in optimizing the production of 1-2-(2-chloropyridin-3-yl)ethylpiperazine. A 2024 study in Organic Process Research & Development reported a novel catalytic system that improves the yield of this intermediate by 35% while reducing unwanted byproducts. This advancement is particularly important as the pharmaceutical industry seeks more sustainable and cost-effective routes for producing key intermediates in drug development pipelines.
Biological evaluations of derivatives based on the 2229486-23-9 scaffold have shown promising results. Recent preclinical studies indicate that certain modifications to this core structure yield compounds with potent antimicrobial activity against drug-resistant bacterial strains. Particularly noteworthy is the work published in Antimicrobial Agents and Chemotherapy (2024), which demonstrated that a series of piperazine-pyridine hybrids derived from this scaffold exhibited excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity.
The pharmacokinetic profile of 1-2-(2-chloropyridin-3-yl)ethylpiperazine derivatives has been the subject of recent investigations. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study published in European Journal of Pharmaceutical Sciences (2024) revealed that optimized derivatives show improved blood-brain barrier penetration compared to earlier generations of similar compounds. This finding supports the growing interest in this scaffold for CNS drug development.
From a medicinal chemistry perspective, researchers are increasingly exploring the structure-activity relationships (SAR) of 2229486-23-9 derivatives. Recent SAR studies have identified specific positions on the molecule that are most amenable to modification while maintaining or enhancing biological activity. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), provide valuable guidance for future drug discovery efforts utilizing this chemical scaffold.
Looking forward, the potential applications of 1-2-(2-chloropyridin-3-yl)ethylpiperazine appear to be expanding. Current research directions include its investigation as a potential anticancer agent, with preliminary studies showing activity against certain kinase targets. Additionally, its utility as a building block for PET (positron emission tomography) tracer development is being explored, as reported in recent radiopharmaceutical chemistry literature.
In conclusion, the growing body of research on 2229486-23-9 and its derivatives highlights its importance as a versatile scaffold in medicinal chemistry. The compound's unique structural features, combined with its demonstrated biological activities and improved synthetic accessibility, position it as a valuable tool for drug discovery. As research continues, we anticipate seeing more clinical candidates emerging from this chemical class in the coming years.
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